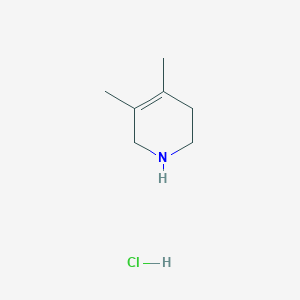

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

説明

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a derivative of tetrahydropyridine, characterized by the presence of two methyl groups at the 4th and 5th positions of the tetrahydropyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the partial reduction of pyridinium salts. One common method is the treatment of N-methylpyridinium with borohydride reagents, which leads to the formation of 1-methyl-1,2,3,6-tetrahydropyridine . Another approach involves a modified Ireland-Claisen rearrangement, which produces tetrahydropyridines via a silyl ketene acetal intermediate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

化学反応の分析

Types of Reactions: 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced further to form fully saturated piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted tetrahydropyridine derivatives.

科学的研究の応用

Antiviral Activity

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride has shown potential antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication. A notable study evaluated the compound's efficacy against various strains of the influenza A virus, demonstrating its ability to act as a noncompetitive antagonist of NMDA receptors, which are implicated in the viral life cycle.

Neuroprotective Effects

The compound is being investigated for its neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease. Its mechanism appears to involve modulation of neurotransmitter systems and inhibition of excitotoxicity caused by excessive glutamate signaling. In mouse models treated with MPTP (a neurotoxin used to induce Parkinson-like symptoms), the compound demonstrated a capacity to prevent neuronal death and improve motor functions .

Dopaminergic Activity

This compound acts as a dopamine agonist and has been studied for its effects on dopaminergic pathways. This activity is particularly relevant in the context of Parkinson's disease and other disorders characterized by dopamine deficiency. The compound potentially enhances dopaminergic signaling by interacting with dopamine receptors or modulating related signaling pathways .

Study 1: Antiviral Efficacy

In a comparative study assessing various adamantyl-substituted compounds for anti-HIV activity, this compound exhibited moderate efficacy with an EC50 value indicating potential as an antiviral agent but necessitating further optimization for clinical use.

Study 2: Neuroprotection in Parkinson's Disease Models

In another significant study involving MPTP-induced neurodegeneration in mice, the administration of this compound resulted in reduced motor deficits and preservation of dopaminergic neurons. Behavioral assessments indicated improvements in locomotor function post-treatment .

Summary Table of Applications

| Application Area | Mechanism of Action | Findings/Results |

|---|---|---|

| Antiviral Activity | NMDA receptor antagonism | Inhibition of influenza A virus replication |

| Neuroprotection | Modulation of glutamate signaling | Prevention of neuronal death in Parkinson's models |

| Dopaminergic Activity | Interaction with dopamine receptors | Enhanced dopaminergic signaling |

作用機序

The mechanism of action of 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can affect neurotransmitter pathways, potentially influencing neuronal activity and behavior. The compound may also interact with enzymes and receptors, leading to various physiological effects .

類似化合物との比較

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): A well-known neurotoxin used in research on Parkinson’s disease.

4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride: Another derivative with similar structural features.

Uniqueness: 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer different properties compared to other tetrahydropyridine derivatives, making it valuable for specific research applications.

生物活性

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various research findings.

- Molecular Formula : C₈H₁₄ClN

- Molecular Weight : Approximately 161.66 g/mol

- CAS Number : 1803582-71-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways. It has been shown to influence:

- Neurotransmitter Pathways : The compound may modulate the release and uptake of neurotransmitters such as dopamine and serotonin, which are crucial in regulating mood and motor functions.

- Mitochondrial Function : It acts as an inhibitor of mitochondrial respiration, affecting energy metabolism within cells. This interaction can lead to neuroprotective effects in certain contexts .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases like Parkinson's disease by protecting dopaminergic neurons from toxicity.

- Antiviral Activity : It has demonstrated efficacy against influenza A virus by inhibiting viral replication through modulation of neurotransmitter systems.

- Antioxidant Properties : The compound may exhibit antioxidant effects that help mitigate oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Parkinson's Disease

A study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The results showed that treatment with the compound significantly reduced the loss of dopaminergic neurons and improved motor function compared to untreated controls. This suggests a potential therapeutic role for the compound in managing Parkinson's disease symptoms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of tetrahydropyridine derivatives. Modifications to the molecular structure can enhance specific activities or reduce toxicity. For instance:

特性

IUPAC Name |

4,5-dimethyl-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-3-4-8-5-7(6)2;/h8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIXJQCZUIONHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CNCC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803582-71-9 | |

| Record name | 4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。